Diethyl 5-[(3,5-dichloro-4-methoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate
Overview
Description
Diethyl 5-[(3,5-dichloro-4-methoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate is a synthetic organic compound with the molecular formula C19H21NO6S It is known for its unique chemical structure, which includes a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5-[(3,5-dichloro-4-methoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. The starting materials often include 3,5-dichloro-4-methoxybenzoic acid, which undergoes acylation with diethyl 3-methylthiophene-2,4-dicarboxylate. The reaction conditions usually involve the use of catalysts and solvents such as dichloromethane or toluene, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-[(3,5-dichloro-4-methoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Diethyl 5-[(3,5-dichloro-4-methoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers or coatings with specific properties.
Mechanism of Action
The mechanism of action of Diethyl 5-[(3,5-dichloro-4-methoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction cascades, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 5-[(2-chlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate
- Diethyl 5-[(4-methoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate
- Diethyl 5-[(2,4-dichlorophenoxy)acetyl)amino]-3-methylthiophene-2,4-dicarboxylate
Uniqueness
Diethyl 5-[(3,5-dichloro-4-methoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate is unique due to its specific substitution pattern on the benzoyl and thiophene rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
diethyl 5-[(3,5-dichloro-4-methoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO6S/c1-5-27-18(24)13-9(3)15(19(25)28-6-2)29-17(13)22-16(23)10-7-11(20)14(26-4)12(21)8-10/h7-8H,5-6H2,1-4H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYXLWOGRIEDNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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